molecular formula C16H15FN6OS B2573216 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 863459-74-9

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No. B2573216
CAS RN: 863459-74-9
M. Wt: 358.4
InChI Key: IWCACWJCKMIGAH-UHFFFAOYSA-N
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Description

This compound is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is available for purchase as a qualified product.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives .

Scientific Research Applications

Synthetic Methodologies

  • Dipolar Cycloaddition Reactions

    A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, showcasing the utility of complex synthetic strategies in medicinal chemistry. This research emphasizes the importance of novel synthetic routes for the development of potential therapeutic agents (Chrovian et al., 2018).

  • Microwave-Assisted Synthesis

    Moreno-Fuquen et al. (2019) demonstrated an efficient microwave-assisted Fries rearrangement for the synthesis of benzamide derivatives, highlighting the role of advanced synthetic techniques in the generation of structurally complex molecules (Moreno-Fuquen et al., 2019).

Biological Activities

  • Anticancer Agents

    Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. These compounds exhibit a unique mechanism by promoting tubulin polymerization, illustrating the potential of structurally related compounds in cancer therapy (Zhang et al., 2007).

  • Antimicrobial Agents

    Farghaly and Hassaneen (2013) synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one with significant antimicrobial activities, suggesting the relevance of such compounds in addressing microbial resistance (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c17-11-3-5-12(6-4-11)23-15-14(20-21-23)16(19-10-18-15)25-9-13(24)22-7-1-2-8-22/h3-6,10H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCACWJCKMIGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone

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